2-ethyl-2-phenyl-N,N'-bis(trimethylsilyl)propanediamide
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Overview
Description
2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide is a chemical compound with the molecular formula C17H30N2O2Si2 and a molecular weight of 350.6 g/mol . It is known for its unique structure, which includes two trimethylsilyl groups attached to a malonamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide typically involves the reaction of 2-ethyl-2-phenylmalonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . The reaction can be summarized as follows:
2-Ethyl-2-phenylmalonamide+2(Trimethylsilyl chloride)→2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for 2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or simpler amides.
Scientific Research Applications
2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-phenylmalonamide: Lacks the trimethylsilyl groups, making it less reactive.
N,N’-Bis(trimethylsilyl)malonamide: Similar structure but without the ethyl and phenyl groups, leading to different chemical properties.
Uniqueness
2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide is unique due to the presence of both ethyl and phenyl groups along with the trimethylsilyl groups. This combination imparts distinctive chemical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
55268-56-9 |
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Molecular Formula |
C17H30N2O2Si2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-ethyl-2-phenyl-N,N'-bis(trimethylsilyl)propanediamide |
InChI |
InChI=1S/C17H30N2O2Si2/c1-8-17(14-12-10-9-11-13-14,15(20)18-22(2,3)4)16(21)19-23(5,6)7/h9-13H,8H2,1-7H3,(H,18,20)(H,19,21) |
InChI Key |
HHJHDAWUDOBQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N[Si](C)(C)C)C(=O)N[Si](C)(C)C |
Origin of Product |
United States |
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